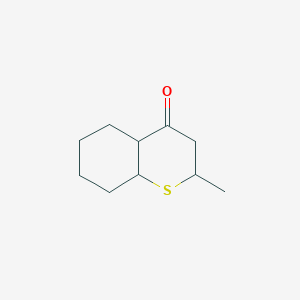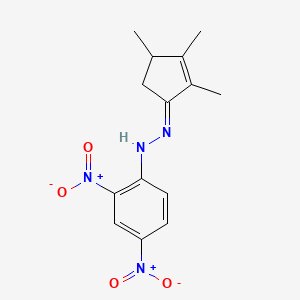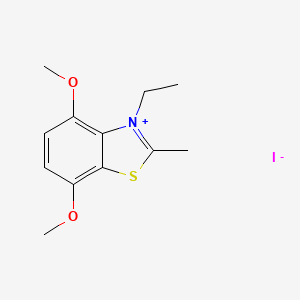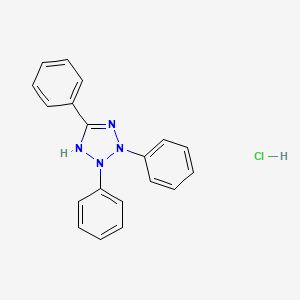
2-methyloctahydro-4H-thiochromen-4-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, caused by parasites of the genus Leishmania, is a widespread disease affecting millions of people globally. Researchers have investigated the antileishmanial potential of thiochroman-4-one derivatives, including 2-methyloctahydro-4H-thiochromen-4-one. These compounds exhibit promising activity against intracellular amastigotes of Leishmania panamensis. Notably, derivatives bearing a vinyl sulfone moiety (such as 4h, 4i, 4j, 4k, 4l, and 4m) display the highest antileishmanial activity, with EC50 values below 10 μM and excellent selectivity indices .
Privileged Sulfur-Heterocycles Synthesis
The 1,4-adducts of 2-alkylthiochroman-4-ones serve as valuable intermediates for synthesizing privileged sulfur-containing heterocycles. Researchers have explored their utility in accessing novel compounds with potential biological activities. Ongoing studies focus on developing synthetic routes using these 1,4-adducts as key building blocks .
Medicinal Chemistry Scaffold
Thiochroman-4-ones, structurally related to chromones (benzopyrans), are considered privileged scaffolds in medicinal chemistry. Their unique heterocyclic framework offers opportunities for designing bioactive molecules. Researchers continue to explore modifications of thiochroman-4-ones to enhance their pharmacological properties .
Drug Discovery
Given the structural resemblance to chromones, 2-methyloctahydro-4H-thiochromen-4-one and its derivatives may serve as starting points for drug discovery. Medicinal chemists can optimize their properties to develop novel therapeutic agents targeting various diseases .
Biological Activity Screening
Researchers use 2-methyloctahydro-4H-thiochromen-4-one derivatives in high-throughput screening assays to evaluate their effects on various biological targets. These compounds may exhibit activity against enzymes, receptors, or cellular processes, providing valuable insights for drug development .
Chemical Biology Probes
Thiochroman-4-ones, including our compound of interest, can serve as chemical probes to investigate biological pathways. By selectively interacting with specific proteins or cellular components, they help unravel complex biological processes .
Eigenschaften
IUPAC Name |
2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OS/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGSZMRVJPJBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2CCCCC2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyloctahydro-4H-thiochromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile](/img/structure/B3820101.png)



![2-[(N,N-dibutylglycyl)(methyl)amino]benzamide](/img/structure/B3820144.png)
![8-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3820149.png)
![2-{6-[carboxy(phenyl)amino]-1,3,5-hexatrien-1-yl}-3-ethyl-1,3-benzoxazol-3-ium iodide](/img/structure/B3820150.png)
![7-(2-cyclohexylethyl)-2-isonicotinoyl-2,7-diazaspiro[4.5]decane](/img/structure/B3820155.png)
![4-(2-methoxyethoxy)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3820162.png)


![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)

![N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline](/img/structure/B3820185.png)